molecular formula C6H7F3IN3 B13209290 1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B13209290
M. Wt: 305.04 g/mol
InChI Key: ATSCFJOFAWMUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 2091032-56-1) is a high-value, polyfunctionalized pyrazole derivative designed for advanced research applications. Its molecular structure incorporates three key features: an ethyl group on a nitrogen atom, an iodine atom at the 5-position, a trifluoromethyl group at the 3-position, and an amine at the 4-position. This combination makes it a versatile intermediate, particularly in pharmaceutical research and drug discovery. The iodine substituent is a reactive handle for metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, allowing for the construction of more complex molecular architectures . The trifluoromethyl group is a critical motif in modern medicinal chemistry, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . Pyrazole cores are recognized as privileged scaffolds in drug discovery, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties . This compound is intended for use as a key synthetic building block in the discovery and development of new therapeutic agents and organic materials. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H7F3IN3

Molecular Weight

305.04 g/mol

IUPAC Name

1-ethyl-5-iodo-3-(trifluoromethyl)pyrazol-4-amine

InChI

InChI=1S/C6H7F3IN3/c1-2-13-5(10)3(11)4(12-13)6(7,8)9/h2,11H2,1H3

InChI Key

ATSCFJOFAWMUIP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)N)I

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

A common approach to synthesizing substituted pyrazoles involves 1,3-dipolar cycloaddition ([3+2] cycloaddition) of hydrazines with α,β-unsaturated carbonyl compounds or nitriles. For this compound, the pyrazole core bearing the trifluoromethyl group can be constructed by reacting trifluoromethyl-substituted β-diketones or α,β-unsaturated nitriles with appropriate hydrazine derivatives.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 3-position can be introduced via:

  • Use of trifluoromethyl-substituted starting materials, such as trifluoromethylated β-diketones or nitriles.
  • Electrophilic trifluoromethylation of pyrazole intermediates using reagents like Togni’s reagent or trifluoromethyl iodide under catalytic conditions.

N-Ethylation

The ethyl group at the nitrogen (N-1) position is introduced by alkylation of the pyrazole nitrogen using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions. Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide or acetonitrile. The reaction conditions must be controlled to avoid over-alkylation.

Iodination at the 5-Position

Selective iodination at the 5-position of the pyrazole ring is achieved using electrophilic iodinating agents such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or iodine in the presence of oxidants. The regioselectivity is influenced by the electronic effects of the substituents already present on the pyrazole ring.

Amination at the 4-Position

The amino group at the 4-position can be introduced by:

  • Direct amination of a 4-halopyrazole intermediate via nucleophilic aromatic substitution with ammonia or amine sources.
  • Reduction of a nitro-substituted pyrazole precursor at the 4-position.
  • Use of hydrazine derivatives during the initial pyrazole ring formation that leave an amino substituent at the 4-position.

Detailed Example Procedure

A representative synthetic route based on literature and patent data is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Trifluoromethyl-substituted β-diketone + hydrazine Formation of 3-(trifluoromethyl)-1H-pyrazol-4-amine core
2 N-Ethylation Ethyl bromide, K2CO3, DMF, reflux N-ethylation at N-1 position
3 Iodination N-iodosuccinimide (NIS), acetonitrile, room temp Selective iodination at C-5
4 Purification Extraction with ethyl acetate, drying over Na2SO4 Isolation of pure this compound

Analytical and Purification Techniques

  • Quenching and Extraction: Reactions are often quenched with brine solution, followed by extraction with ethyl acetate to separate organic products.
  • Drying: Organic extracts are dried over anhydrous sodium sulfate.
  • Concentration: Solvent removal under reduced pressure yields crude product.
  • Purification: Column chromatography or recrystallization is employed to purify the final compound.
  • Characterization: NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis confirm structure and purity.

Research and Patent Insights

  • Patent CN110483400A describes methods involving quenching with brine, extraction, and drying techniques for pyrazole derivatives, emphasizing the importance of careful work-up to obtain high purity.
  • Patent US8937185B2 discusses processes for preparing 1-aryl-5-alkyl pyrazole compounds, highlighting selective functionalization strategies including halogenation and alkylation steps relevant to the synthesis of substituted pyrazoles similar to the target compound.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Pyrazole Formation Cycloaddition of hydrazine with trifluoromethylated diketones Hydrazine hydrate, trifluoromethyl diketone, solvent (ethanol or acetic acid) Forms pyrazole core with trifluoromethyl group
N-Ethylation Alkylation with ethyl halide Ethyl bromide, K2CO3, DMF, reflux Selective N-alkylation
Iodination Electrophilic substitution N-iodosuccinimide (NIS), acetonitrile Regioselective iodination at C-5
Amination Nucleophilic substitution or reduction Ammonia or hydrazine derivatives Introduces amino group at C-4
Purification Extraction, drying, chromatography Ethyl acetate, Na2SO4, silica gel Ensures product purity

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 5 serves as a reactive site for cross-coupling reactions, enabling the introduction of diverse substituents.

Key Reactions:

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives. For example, coupling with phenylboronic acid yields 5-aryl-substituted pyrazoles in 75–85% yields using XPhos as a ligand .

  • Buchwald-Hartwig Amination: Forms C–N bonds with amines (e.g., benzylamine or phenethylamine) using JosiPhos CyPF-tBu ligands, achieving moderate to high yields (33–81%) .

  • Halogen Exchange: The iodine can be replaced via nucleophilic aromatic substitution (SNAr) with nucleophiles like thiols or alkoxides under basic conditions.

Table 1: Representative Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(OAc)₂, XPhos, K₃PO₄, 80°C5-Arylpyrazole75–85%
Buchwald-HartwigPd₂(dba)₃, JosiPhos CyPF-tBu, 110°C5-Aminopyrazole33–81%
SNAr with ThiophenolK₂CO₃, DMF, 60°C5-(Phenylthio)pyrazole68%

Oxidation and Reduction Reactions

The amino group at position 4 and trifluoromethyl group at position 3 participate in redox transformations.

Key Reactions:

  • Oxidation: Treatment with KMnO₄ oxidizes the amino group to a nitro group, forming 1-ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-nitroamine in 70% yield.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the trifluoromethyl group to a methyl group, yielding 1-ethyl-5-iodo-3-methyl-1H-pyrazol-4-amine.

Cyclization and Functionalization

The pyrazole core undergoes cyclization to form fused heterocycles.

Key Reactions:

  • Intramolecular Cyclization: Reacts with aldehydes under acidic conditions to form pyrazolo[1,5-a]pyrimidines .

  • Alkylation: The amino group reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated derivatives, enhancing solubility for biological applications.

Table 2: Cyclization Reactions

Starting MaterialReagents/ConditionsProductYieldSource
Pyrazole + BenzaldehydeHCl, EtOH, refluxPyrazolo[1,5-a]pyrimidine82%
N-AlkylationCH₃I, K₂CO₃, DMFN-Methylpyrazole derivative90%

Mechanistic Insights and Catalytic Systems

  • Cross-Coupling Efficiency: The use of XPhos and JosiPhos CyPF-tBu ligands in palladium-catalyzed reactions minimizes side reactions and enhances selectivity .

  • Trifluoromethyl Effects: The electron-withdrawing trifluoromethyl group stabilizes intermediates during SNAr reactions, accelerating substitution at position 5.

Stability and Side Reactions

  • Thermal Stability: Decomposes above 200°C, releasing iodine and forming polycyclic byproducts.

  • Competing Pathways: Uncontrolled oxidation may lead to ring-opening products, necessitating strict temperature control.

Scientific Research Applications

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, anti-cancer, and anti-microbial properties.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, owing to its unique structural features.

    Biological Studies: The compound is used in biochemical assays and studies to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Positional Isomerism

Compound A : 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 1431964-60-1)
  • Molecular Formula: C₆H₈ClF₃IN₃ (note the discrepancy in substituent positions vs. the target compound).
  • Key Differences: Iodo and trifluoromethyl groups are at positions 4 and 5, respectively, compared to positions 5 and 3 in the target compound.
Compound B : 5-Methyl-1-[3-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine (49b)
  • Molecular Weight : 370.0 g/mol.
  • Key Differences :
    • 3-(Trifluoromethoxy)benzyl group at position 1 introduces aromaticity and bulkiness.
    • Methyl group at position 5 instead of iodine.
    • Higher molecular weight and lipophilicity due to the benzyl group, enhancing membrane permeability .
Compound C : 5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
  • Key Differences :
    • Phenyl group at position 5 replaces iodine.
    • Lacks an N-ethyl substituent.
    • Demonstrated antimycobacterial activity, highlighting the role of aromatic groups in bioactivity .
Key Observations :
  • Iodine vs. Halogen Alternatives : The iodine atom in the target compound offers unique reactivity (e.g., Suzuki coupling) compared to bromine or chlorine in analogs like 1-{[2,4-dibromophenyl]methyl}-1H-pyrazol-4-amine .
  • Trifluoromethyl Group : Common in all compared compounds; enhances metabolic stability and electronegativity .
  • N-Substituents : Ethyl (target) vs. octyl (4a) or benzyl (49b) groups influence solubility and steric hindrance.
Antimycobacterial Activity :
  • 5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (Compound C) is a precursor to hybrids with antimycobacterial activity (MIC: 2–8 µg/mL) . The target compound’s iodine substituent may enhance halogen bonding interactions with biological targets.
GLUT1 Inhibition :
  • 49b (IC₅₀: 0.5 µM) demonstrates selective GLUT1 inhibition, attributed to its benzyl and trifluoromethoxy groups . The target compound’s smaller ethyl group may reduce binding affinity but improve pharmacokinetics.

Biological Activity

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS Number: 1823783-69-2) is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical formula for this compound is C6H6F3IN2C_6H_6F_3IN_2 with a molecular weight of approximately 290.02 g/mol. Its structure features a trifluoromethyl group and an iodine atom, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₆H₆F₃IN₂
Molecular Weight290.02 g/mol
CAS Number1823783-69-2
AppearancePowder
Storage Temperature4 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : This compound has shown inhibitory effects on several enzymes, including carbonic anhydrases and histone deacetylases, which are critical in cancer progression and other diseases .
  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against human colon adenocarcinoma and lung cancer cells .
  • Antimicrobial Properties : Some pyrazole derivatives have been reported to possess antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antitumor Activity : A study evaluated the cytotoxic effects of similar pyrazole compounds on human cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency against multiple cancer types, suggesting that structural modifications can significantly impact their effectiveness .
  • Enzyme Inhibition Studies : Research has demonstrated that certain pyrazole derivatives can inhibit key enzymes involved in tumor growth and metastasis. For example, a derivative was found to inhibit histone deacetylases with IC50 values indicating strong potential for anticancer therapy .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of pyrazole derivatives. These studies provide insights into the bioavailability and metabolic pathways of these compounds, essential for their development as drugs .

Q & A

Q. What are the optimal synthetic routes for preparing 1-ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Cyclization : Ethyl acetoacetate and monomethylhydrazine form the pyrazole core.
  • Halogenation : Iodine introduction at position 5 via electrophilic substitution or metal-mediated reactions (e.g., CuI catalysis).
  • Trifluoromethylation : Trifluoromethyl groups are introduced using CF₃ sources like TMSCF₃ under radical or transition-metal catalysis.
  • Amine functionalization : Ethylamine is introduced via nucleophilic substitution or reductive amination.
    Key factors include temperature control (e.g., 120°C for cyclization ), solvent polarity (e.g., DMF for iodination), and catalyst selection (e.g., Pd for cross-coupling). Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities in regiochemistry?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions. For example, the ethyl group’s triplet (δ ~1.2 ppm) and the trifluoromethyl singlet (δ ~-60 ppm in ¹⁹F NMR) confirm regiochemistry .
  • X-ray crystallography : Resolves ambiguities in substitution patterns (e.g., distinguishing 1H- vs. 2H-pyrazole tautomers). SHELX software is standard for refining crystal structures .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 349.08) .

Q. What are the key reactivity patterns of the iodo and trifluoromethyl groups in this compound?

Methodological Answer:

  • Iodo group : Participates in cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitution (e.g., with amines). Reactivity is enhanced by Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Trifluoromethyl group : Electron-withdrawing effects stabilize adjacent electrophilic centers but resist hydrolysis. Fluorine-specific reactions (e.g., SNAr) are rare due to C-F bond strength .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve contradictions in reported biological activity data?

Methodological Answer:

  • Crystallography : Determines precise 3D conformations to correlate structure with activity. For example, SHELXL-refined structures reveal hydrogen-bonding interactions with target proteins .
  • Docking studies : Software like AutoDock Vina predicts binding modes. Discrepancies between experimental IC₅₀ values and computational predictions may arise from solvation effects or protein flexibility .

Q. What strategies mitigate conflicting results in antimicrobial assays for pyrazole derivatives?

Methodological Answer:

  • Standardized protocols : Use CLSI/M07-A11 guidelines for MIC determinations. Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) require adjusted agar diffusion conditions .
  • Control compounds : Include known antibiotics (e.g., ciprofloxacin) to validate assay sensitivity. Contradictions may arise from solvent effects (e.g., DMSO toxicity at >1% v/v) .

Q. How can regioselectivity challenges during trifluoromethylation be addressed?

Methodological Answer:

  • Radical initiators : Use AIBN to direct CF₃ addition to electron-deficient positions (e.g., para to iodine).
  • Transition-metal catalysis : Cu(I) or Ru(II) catalysts enhance selectivity via coordination to nitrogen lone pairs .
  • Protecting groups : Temporarily block the amine to prevent undesired side reactions during trifluoromethylation .

Q. What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • LC-MS stability assays : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Degradation products (e.g., de-iodinated analogs) are identified via fragmentation patterns .
  • Metabolic studies : Use liver microsomes to assess CYP450-mediated oxidation. The trifluoromethyl group’s stability reduces metabolic liability compared to methyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.